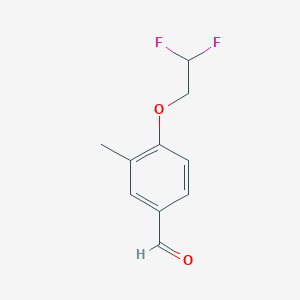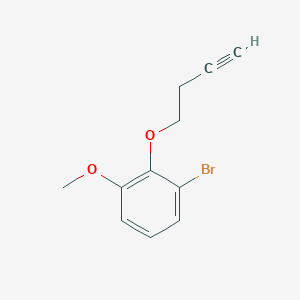
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene is an organic compound that features a benzene ring substituted with azidoethoxy, chloro, and fluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-2-fluorobenzene.
Nucleophilic Substitution: The 1-chloro-2-fluorobenzene undergoes a nucleophilic substitution reaction with 2-azidoethanol in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Click Chemistry: Copper(I) bromide (CuBr) and a suitable alkyne in the presence of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
科学研究应用
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Bioconjugation: The azido group allows for bioconjugation with various biomolecules, facilitating the study of biological processes.
作用机制
The mechanism of action of 4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene depends on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction that is highly efficient and specific. In medicinal chemistry, the compound may interact with biological targets through its functional groups, potentially inhibiting or modulating the activity of enzymes or receptors.
相似化合物的比较
Similar Compounds
4-(2-Azidoethoxy)phenol: Similar structure but lacks the chloro and fluoro substituents.
4-(2-Azidoethoxy)benzaldehyde: Contains an aldehyde group instead of chloro and fluoro substituents.
4-(2-Azidoethoxy)benzoic acid: Contains a carboxylic acid group instead of chloro and fluoro substituents.
Uniqueness
4-(2-Azidoethoxy)-1-chloro-2-fluorobenzene is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents with the azidoethoxy group makes it a versatile compound for various chemical transformations and applications.
属性
IUPAC Name |
4-(2-azidoethoxy)-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN3O/c9-7-2-1-6(5-8(7)10)14-4-3-12-13-11/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEPSMZWOHBWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN=[N+]=[N-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Amino-3',4'-dichloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7973110.png)






![3-[(4-Chloro-3-fluorophenoxy)methyl]piperidine](/img/structure/B7973155.png)
